![molecular formula C20H19NO4 B1670795 Dizocilpine maleate CAS No. 77086-22-7](/img/structure/B1670795.png)
Dizocilpine maleate
Overview
Description
Molecular Structure Analysis
The molecular formula of Dizocilpine maleate is C20H19NO4 . The average mass is 337.369 Da and the monoisotopic mass is 337.131409 Da .Physical And Chemical Properties Analysis
Dizocilpine maleate is a solid substance . It is soluble in water . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Neuroprotection
Dizocilpine maleate, also known as MK-801, is known for its neuroprotective effects. It interacts with the NMDA-associated ion channel to prevent calcium flux and block NMDA-induced depolarizations. This property makes it a potent agent against neuron loss caused by excitotoxic insults, such as those induced by NMDA and quinolinic acid .
Anticonvulsant Activity
Discovered in 1982, Dizocilpine maleate has been recognized for its anticonvulsant properties. It acts as a non-competitive blocker of the NMDA receptor, which is crucial in preventing seizures by inhibiting excessive neuronal firing .
Anesthetic Properties
MK-801 possesses anesthetic qualities due to its action on the NMDA receptor. By preventing calcium influx through the open ion channel of the NMDA receptor, it contributes to the anesthetic effect during medical procedures .
Neurotoxicology Research
In neurotoxicology, Dizocilpine maleate serves as a tool to study the NMDA receptor’s role in neurotoxic events. Its ability to act as an open-channel, non-competitive antagonist of the NMDA receptor subtype is valuable in experimental models .
Edema Prevention
Research has shown that preventive treatment with Dizocilpine maleate can attenuate edema in certain medical conditions, highlighting its potential therapeutic application beyond its neurological effects .
Mechanism of Action
Target of Action
Dizocilpine maleate, also known as MK-801, primarily targets the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor . Glutamate is the brain’s primary excitatory neurotransmitter .
Mode of Action
Dizocilpine maleate acts as a non-competitive antagonist of the NMDA receptor . It binds inside the ion channel of the receptor at several binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . Dizocilpine blocks NMDA receptors in a use- and voltage-dependent manner, since the channel must open for the drug to bind inside it .
Biochemical Pathways
The NMDA receptor is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . By blocking the NMDA receptor, Dizocilpine maleate inhibits this process .
Result of Action
Dizocilpine maleate has potent anti-convulsant properties and probably has dissociative anesthetic properties . It is also associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .
Action Environment
The specific effect of Dizocilpine maleate is influenced by variables including developmental stage, gender, species, strain, and crucially, the administered dose . Therefore, it is imperative to meticulously determine the appropriate dosages and conduct supplementary evaluations for any undesirable outcomes, which could complicate the interpretation of the findings .
Safety and Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTXKCWMEZIHBJ-PJGJYSAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77086-21-6 (parent) | |
Record name | Dizocilpine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045785 | |
Record name | Dizocilpine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Dizocilpine maleate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20666 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dizocilpine maleate | |
CAS RN |
77086-22-7 | |
Record name | MK 801 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77086-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dizocilpine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dizocilpine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-diyldiammonium maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIZOCILPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LR8C1B66Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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